2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfonyl amino group, which is further connected to a propanoic acid moiety. Its chemical formula is and it has a CAS number of 250714-64-8. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the unique properties imparted by the fluorine atom in its structure .
This compound is synthesized primarily from the reaction of 4-fluorobenzenesulfonyl chloride with alanine under basic conditions. It falls under the category of sulfonamides and is classified as an amino acid derivative, which makes it relevant in both pharmaceutical and chemical research contexts .
The molecular structure of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid features several key components:
The three-dimensional arrangement contributes to its biological activity and interaction with various molecular targets. The specific configuration enhances its lipophilicity and metabolic stability compared to similar compounds .
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in organic synthesis .
The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors:
This mechanism underlies its potential therapeutic properties, including anti-inflammatory and anticancer activities .
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid has several important applications:
The versatility of this compound makes it valuable across multiple scientific disciplines .
Sulfonamide functionalization is pivotal for enhancing the bioactivity of 2-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid. Primary synthetic routes involve coupling 4-fluorobenzenesulfonyl chloride with alanine derivatives, followed by deprotection to yield the target compound. Recent advances leverage late-stage sulfonamide modification to introduce bioactivity-enhancing groups. For example, sulfonyl pyrroles serve as linchpins for converting sulfonamides to sulfonic acids or sulfonates under mild conditions (p-TsOH catalysis, 60–85°C), enabling the installation of pharmacophores that improve target binding [2]. Catalyst-free visible-light-mediated N–S bond cleavage allows arylation with boronic acids (CsF/1,4-dioxane, 40°C), achieving 95% yield for diaryl sulfone intermediates critical for anti-inflammatory applications [6].
Table 1: Sulfonylation Methods for Fluorophenyl Intermediates
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Sulfonyl Pyrrole Hydrolysis | p-TsOH, KOH, 60°C | 70–85 | Low-cost reagents (£20/mol) |
Visible-Light Arylation | CsF, 1,4-dioxane, blue LED, 40°C | Up to 95 | No transition-metal catalyst |
Calcium Triflimide Activation | Ca(NTf₂)₂, DABCO, RT | 80–92 | Broad functional group tolerance |
These strategies address key limitations of classical approaches, such as poor functional group compatibility and high catalyst costs [8]. The acetyl sulfonamide moiety (e.g., -NHSO₂CH₃) significantly enhances water solubility and H-bonding capacity, as confirmed by molecular docking studies showing bifurcated H-bonds with Gln192/Ser353 residues in COX-2 [5].
The α-chiral center of the propanoic acid backbone dictates bioactivity, necessitating strict stereocontrol during synthesis. Key findings include:
Table 2: Impact of α-Substituents on Bioactivity
α-Substituent | Secretion IC₅₀ (µM) | Translocation IC₅₀ (µM) | Configuration |
---|---|---|---|
-H | >100 | Not determined | Racemic |
-CH₃ | 7.8 ± 2.0 | 11 ± 2 | (R) |
-CH₂CH₃ | 3.9 ± 1.3 | 3.0 ± 0.9 | (R) |
-CH(CH₃)₂ | >100 | Not determined | Racemic |
Stereoretentive amidation protocols preserve chiral integrity during sulfonamide coupling, using in situ activation with cyanuric chloride to minimize racemization [8].
The 4-fluorophenyl group governs target affinity but introduces synthetic challenges:
Docking studies reveal the fluorophenyl group occupies COX-2’s hydrophobic pocket (Leu384, Phe518), with the fluorine atom engaging in halogen bonding with Tyr385 (distance: 2.9 Å). This interaction enhances binding affinity by ΔG = −2.4 kcal/mol versus non-fluorinated analogs [5].
HTS accelerates the identification of optimized 2-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid derivatives:
Table 3: HTS Parameters for Lead Identification
Assay Parameter | Secretion Assay | Translocation Assay |
---|---|---|
Target | ExoS-β-lactamase secretion | CHO cell cytotoxicity |
Detection Method | Nitrocefin hydrolysis (486 nm) | LDH release |
Hit Threshold | >50% inhibition at 10 µM | IC₅₀ <10 µM |
Throughput Capacity | 50,000 compounds/week | 5,000 compounds/week |
Structure-activity relationships (SAR) from HTS reveal that N-acetyl sulfonamide derivatives exhibit 82.3% edema protection in vivo (vs. 74% for indomethacin), validating the acetyl group’s role in enhancing bioavailability [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7